molecular formula C15H16N2S B1205011 Tienocarbine CAS No. 75458-65-0

Tienocarbine

Cat. No.: B1205011
CAS No.: 75458-65-0
M. Wt: 256.4 g/mol
InChI Key: GMIILPOVBUNJBY-UHFFFAOYSA-N
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Description

Tienocarbine: is a chemical compound known for its unique structure and potential applications in various fields. It is a small molecule with a complex structure that includes a pyrido-thieno-indole core. Despite its potential, this compound is not widely studied, and its mechanisms of action and applications are still under investigation .

Preparation Methods

Chemical Reactions Analysis

Tienocarbine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reactions typically lead to the formation of various oxidized derivatives of this compound.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced derivatives with different functional groups.

    Substitution: this compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of tienocarbine is not well understood. it is believed to interact with specific molecular targets and pathways within biological systems. These interactions may involve binding to proteins, enzymes, or receptors, leading to various biochemical effects. Further research is needed to elucidate the precise molecular targets and pathways involved in this compound’s mechanism of action .

Comparison with Similar Compounds

Tienocarbine can be compared to other compounds with similar structures, such as:

This compound’s uniqueness lies in its combined pyrido-thieno-indole structure, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

75458-65-0

Molecular Formula

C15H16N2S

Molecular Weight

256.4 g/mol

IUPAC Name

3,14-dimethyl-5-thia-10,14-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16)-pentaene

InChI

InChI=1S/C15H16N2S/c1-9-8-18-13-4-3-12-15(14(9)13)10-7-17(2)6-5-11(10)16-12/h3-4,8,16H,5-7H2,1-2H3

InChI Key

GMIILPOVBUNJBY-UHFFFAOYSA-N

SMILES

CC1=CSC2=C1C3=C(C=C2)NC4=C3CN(CC4)C

Canonical SMILES

CC1=CSC2=C1C3=C(C=C2)NC4=C3CN(CC4)C

Synonyms

tienocarbin
tienocarbine

Origin of Product

United States

Synthesis routes and methods

Procedure details

15,75 g of 5-hydrazino-3-methylbenzothiophene hydrochloride are suspended in 500 ml of water, a layer of methylene chloride is introduced under the suspension and 10.5 g of 1-methyl-4-piperidone are added at about 0° C. The mixture is then adjusted to pH 9.5 with N NaOH and is stirred for 30 minutes. The organic phase is separated off and washed with saturated NaCl solution, dried and mixed with 500 ml of ethylene glycol and the methylene chloride is distilled off under a vacuum of 12 mm. Some of the glycol is then distilled off under 0.01 mm and at 100° C. and the concentrated solution is heated to 200° C. (bath temperature) in an N2 atmosphere for 1/2 hour. The crystals which precipitate on cooling the mixture are filtered off, washed and recrystallised from ethyl acetate. Melting point: 224°-227° C.
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5-hydrazino-3-methylbenzothiophene hydrochloride
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10.5 g
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500 mL
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